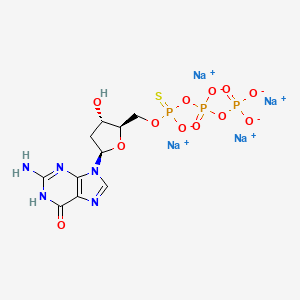
2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic acid is a compound that belongs to the class of pyrazines It is characterized by the presence of a pyrazine ring substituted with phenyl groups at positions 5 and 6, and an amino group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic acid typically involves the reaction of 5,6-diphenylpyrazine with an appropriate amine and butoxyacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the butoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as pulmonary arterial hypertension.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic acid involves its interaction with specific molecular targets. It binds to G protein-coupled receptors, particularly the IP receptor, on the surface of endothelial cells, arterial smooth muscle, and platelets. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological effects such as vasodilation .
Comparación Con Compuestos Similares
Similar Compounds
Selexipag: A selective prostacyclin receptor agonist with a similar structure.
MRE-269: An active metabolite of Selexipag with comparable pharmacological properties.
Uniqueness
2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic acid is unique due to its specific substitution pattern on the pyrazine ring and its ability to act as a versatile intermediate in various chemical reactions. Its distinct molecular structure allows for targeted interactions with specific receptors, making it valuable in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C22H23N3O3 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
2-[4-[(5,6-diphenylpyrazin-2-yl)amino]butoxy]acetic acid |
InChI |
InChI=1S/C22H23N3O3/c26-20(27)16-28-14-8-7-13-23-19-15-24-21(17-9-3-1-4-10-17)22(25-19)18-11-5-2-6-12-18/h1-6,9-12,15H,7-8,13-14,16H2,(H,23,25)(H,26,27) |
Clave InChI |
PKFMARIMJHVJLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)NCCCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)




![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)

![4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one](/img/structure/B13839581.png)

![methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)



